molecular formula C20H18O5 B7757003 methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B7757003
M. Wt: 338.4 g/mol
InChI Key: AJFFWGNOWFXCGW-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the condensation of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with methyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
  • Ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
  • Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the coumarin and phenylacetate moieties allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-13(2)19(21)25-17-11-15(9-10-16(12)17)24-18(20(22)23-3)14-7-5-4-6-8-14/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFFWGNOWFXCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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